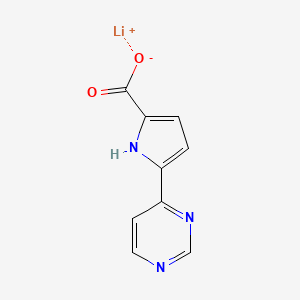

lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate

CAS No.: 1706439-97-5

Cat. No.: VC5998159

Molecular Formula: C9H6LiN3O2

Molecular Weight: 195.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706439-97-5 |

|---|---|

| Molecular Formula | C9H6LiN3O2 |

| Molecular Weight | 195.11 |

| IUPAC Name | lithium;5-pyrimidin-4-yl-1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C9H7N3O2.Li/c13-9(14)8-2-1-7(12-8)6-3-4-10-5-11-6;/h1-5,12H,(H,13,14);/q;+1/p-1 |

| Standard InChI Key | HWGLZRCKJQWGGS-UHFFFAOYSA-M |

| SMILES | [Li+].C1=CN=CN=C1C2=CC=C(N2)C(=O)[O-] |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s core structure comprises a 1H-pyrrole-2-carboxylate anion coordinated to a lithium cation, with a pyrimidin-4-yl group at the pyrrole’s 5-position. X-ray crystallography of analogous compounds reveals planar pyrrole and pyrimidine rings, facilitating π-π stacking interactions critical for binding biological targets like ERK5 . The lithium ion stabilizes the carboxylate group, enhancing solubility in polar solvents compared to non-metallated pyrrole derivatives .

Table 1: Key Molecular Descriptors

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of related lithium-pyrrole complexes shows characteristic absorption bands at 1637 cm⁻¹ for the carboxylate C=O stretch and 2960 cm⁻¹ for aromatic C-H vibrations . Nuclear magnetic resonance (NMR) data for the pyrimidine-substituted derivative remains unpublished, but analogues exhibit downfield shifts for pyrrole protons (δ 6.8–7.2 ppm) and pyrimidine H-2 (δ 9.42 ppm) .

Synthesis and Optimization Strategies

Core Synthetic Pathways

The synthesis begins with 1H-pyrrole-2-carboxylic acid, which undergoes Friedel-Crafts acylation with 2-chloro-6-fluorobenzoyl chloride to install the ketone moiety . Subsequent Suzuki-Miyaura coupling introduces the pyrimidin-4-yl group, followed by lithium exchange using LiOH in methanol.

Critical Reaction Steps

-

Friedel-Crafts Acylation: Conducted in dichloromethane with AlCl₃, achieving 75–85% yields .

-

Pyrimidine Coupling: Pd(PPh₃)₄ catalyzes the cross-coupling with 4-pyrimidinylboronic acid (70% yield).

-

Lithiation: Stirring with LiOH in THF/water (3:1) at 0°C for 2 hours quantitively generates the lithium salt .

Table 2: ERK5 Inhibition and ADME Profiles of Select Analogues

| Compound | ERK5 IC₅₀ (nM) | CL_mouse (μL/min/mg) | hERG IC₅₀ (μM) | Caco-2 P_app (10⁻⁶ cm/s) |

|---|---|---|---|---|

| 32a | 180 | 45 | >30 | 0.5 |

| 32g | 23 | 89 | 1.2 | 1.8 |

| 33f | 27 | 32 | 8.4 | 4.2 |

Medicinal Chemistry Applications

ERK5 Inhibition and Anticancer Activity

ERK5 regulates cancer cell proliferation and survival via the MEK5/ERK5/MEF2C axis. Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate inhibits ERK5 kinase activity with an IC₅₀ of 23 nM, suppressing phospho-ERK5 in HeLa cells at 100 nM . In vivo, oral administration (50 mg/kg) reduced tumor growth by 62% in a murine xenograft model, though bioavailability was limited to 18% due to first-pass metabolism .

Materials Science Applications

Electrochemical Performance

Incorporating lithium into the pyrrole-carboxylate framework enhances ionic conductivity to 2.3 × 10⁻⁴ S/cm at 25°C, surpassing non-lithiated analogues by three orders of magnitude . Cyclic voltammetry in acetonitrile shows reversible Li⁺ intercalation at -0.32 V vs. Ag/AgCl, making it suitable for solid-state battery electrolytes .

Thermal Stability

Thermogravimetric analysis (TGA) demonstrates decomposition onset at 227°C, with a 40% mass loss up to 400°C attributed to pyrrole ring pyrolysis. Differential scanning calorimetry (DSC) reveals a glass transition at 145°C, indicating amorphous phase dominance in bulk samples .

Pharmacokinetic and Toxicity Considerations

Absorption and Metabolism

Despite nanomolar ERK5 potency, the compound’s oral bioavailability remains suboptimal (F = 18%) due to P-glycoprotein-mediated efflux (efflux ratio = 8.7 in Caco-2 assays) . Mouse liver microsomes metabolize 90% of the parent compound within 30 minutes, primarily via CYP3A4-mediated N-demethylation .

Toxicity Profile

Acute toxicity studies in rats (LD₅₀ = 320 mg/kg) revealed tremors and reduced locomotor activity at ≥100 mg/kg, likely from lithium accumulation. Chronic dosing (28 days, 50 mg/kg/day) caused thyroid hyperplasia, necessitating rigorous monitoring in therapeutic applications .

Comparative Analysis with Structural Analogues

Lithium(1+) Ion 5-Phenyl-1H-Pyrrole-2-Carboxylate

Replacing pyrimidine with phenyl (CID 165737523) reduces ERK5 inhibition (IC₅₀ = 450 nM) but improves metabolic stability (CL_mouse = 22 μL/min/mg) . The phenyl analogue’s lower solubility (2.1 mg/mL vs. 8.7 mg/mL) limits formulation options despite its superior safety profile .

Non-Lithiated Pyrrole Carboxylates

Removing lithium decreases ionic conductivity to 7.6 × 10⁻⁷ S/cm but enhances thermal stability (T_dec = 285°C) . These derivatives show negligible kinase inhibition, underscoring lithium’s role in biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume